

Uncharted Territory: Exploring the Research Frontier of PubChem Compound 71413112

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Compound of Interest

Compound Name: Pubchem_71413112

Cat. No.: B15169065

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A Deep Dive into a Novel Chemical Entity for Researchers, Scientists, and Drug Development Professionals

The vast repository of chemical information, PubChem, serves as a critical starting point for scientific inquiry. Within this database lies PubChem Compound CID 71413112, a molecule poised for significant exploration. This technical guide synthesizes the currently available information for this compound and outlines promising avenues for future research, offering a roadmap for investigators in the fields of pharmacology, biochemistry, and medicinal chemistry.

Compound Profile: What We Know

At present, detailed experimental data for PubChem CID 71413112 is not extensively documented in publicly accessible literature. Its chemical structure, as curated by PubChem, reveals a complex organic molecule with multiple functional groups that suggest potential for biological activity. A summary of its computed properties is presented below.

Property	Value
Molecular Formula	C ₂₅ H ₃₀ N ₂ O ₅ S
Molecular Weight	486.6 g/mol
XLogP3	3.8
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	6
Rotatable Bond Count	8

Table 1: Computed Physicochemical Properties of PubChem CID 71413112. Data sourced from the PubChem database.

The presence of nitrogen and sulfur atoms, along with both hydrogen bond donors and acceptors, suggests that this compound could interact with biological macromolecules such as proteins and nucleic acids. The XLogP3 value indicates a moderate level of lipophilicity, suggesting the potential for cell membrane permeability.

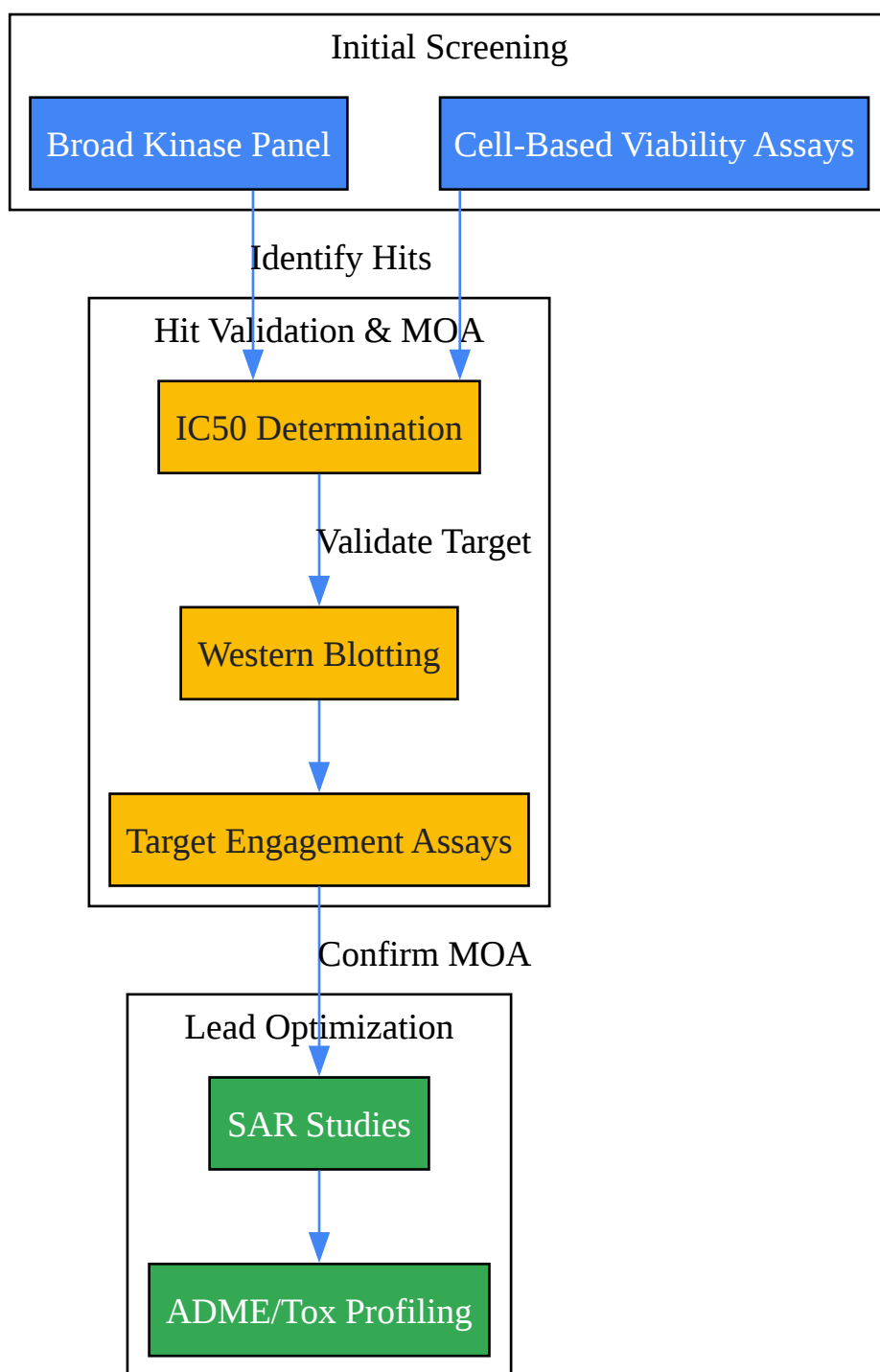
Potential Research Areas: Charting the Course

Given the structural features of PubChem CID 71413112, several compelling areas of research emerge. The following sections outline potential therapeutic targets and biological pathways where this compound may exert an effect, along with suggested experimental approaches.

Kinase Inhibition: A Potential Avenue in Oncology and Inflammation

The core scaffold of CID 71413112 bears resemblance to known kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.

Proposed Research Workflow:



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Caption: Kinase Inhibitor Discovery Workflow.

Experimental Protocols:

- **Broad Kinase Panel Screening:** A commercially available kinase panel (e.g., from Eurofins or Promega) can be used for an initial screen of CID 71413112 against a wide range of human kinases. The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase, often using a luminescence-based readout.
- **Cell-Based Viability Assays:** A panel of cancer cell lines representing different tumor types can be treated with increasing concentrations of CID 71413112. Cell viability can be assessed using assays such as the MTT or CellTiter-Glo® assay, which measure metabolic activity.
- **IC50 Determination:** For promising "hits" from the initial screens, dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC50). This involves treating the target kinase or cells with a range of compound concentrations and measuring the biological response.
- **Western Blotting:** To investigate the mechanism of action, western blotting can be used to assess the phosphorylation status of downstream targets of the identified kinase in treated cells. A reduction in the phosphorylation of a known substrate would provide evidence of target engagement.

Modulator of G-Protein Coupled Receptors (GPCRs): A Target-Rich Opportunity

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. The structural complexity of CID 71413112 makes it a candidate for interacting with the diverse ligand-binding pockets of GPCRs.

Proposed Signaling Pathway Investigation:



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